![molecular formula C13H12N2O4 B13883982 Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- CAS No. 832102-11-1](/img/structure/B13883982.png)
Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-: is a compound that features a pyrrolidine ring attached to a benzofuran moiety with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- typically involves the reaction of a pyrrolidine derivative with a benzofuran derivative under specific conditions. One common method includes the use of 2-hydroxy-5-nitrobenzaldehyde, which is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then further reacted to introduce the pyrrolidine moiety .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products:
Oxidation: Formation of benzofuran derivatives with different oxidation states.
Substitution: Various substituted benzofuran derivatives.
Reduction: Amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: It can be used in the design of new drugs with specific biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzofuran moiety can engage in various interactions with enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Benzofuran derivatives: Compounds with similar benzofuran moieties but different substituents.
Uniqueness: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is unique due to the presence of both a pyrrolidine ring and a benzofuran moiety with a nitro group.
Eigenschaften
CAS-Nummer |
832102-11-1 |
|---|---|
Molekularformel |
C13H12N2O4 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
(5-nitro-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H12N2O4/c16-13(14-5-1-2-6-14)12-8-9-7-10(15(17)18)3-4-11(9)19-12/h3-4,7-8H,1-2,5-6H2 |
InChI-Schlüssel |
WCORRDLONYOKFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
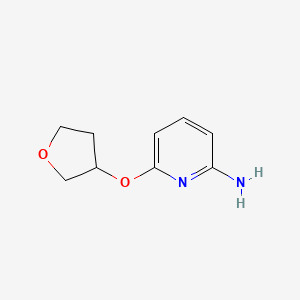


![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
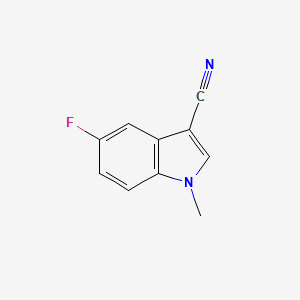
![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)
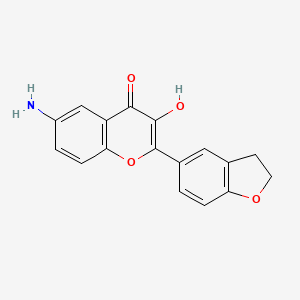
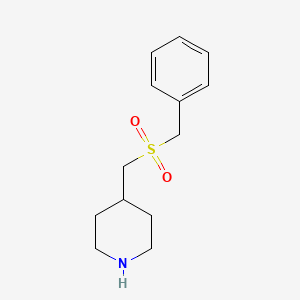
![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)
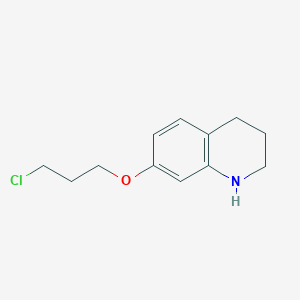
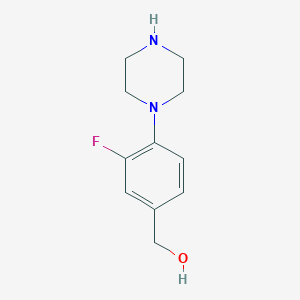
![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
